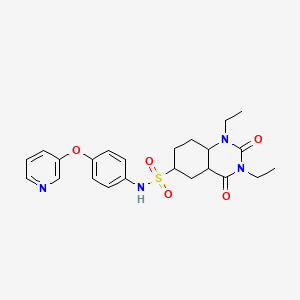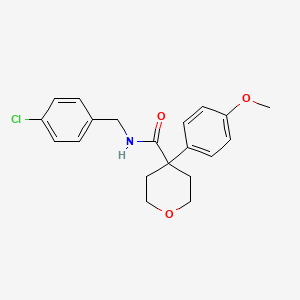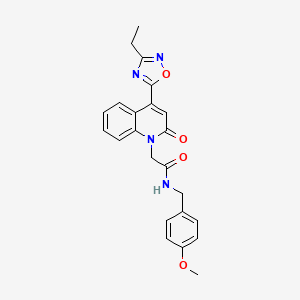![molecular formula C16H15N3O B2590090 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-39-0](/img/structure/B2590090.png)
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolo [1,5- a ]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo [1,5- a ]pyrimidine derivatives has been widely studied . A simple, efficient, and environmentally friendly route is described for the synthesis of these derivatives under ultrasound irradiation . The condensation of aminopyrazole with formylated active proton compounds furnished pyrazolopyrimidine in high-to-excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the condensation of aminopyrazole with formylated active proton compounds . This reaction is clean with excellent yields and reduces the use of solvents . Ultrasound irradiation offers several advantages, such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .Aplicaciones Científicas De Investigación
Anti-Ulcer Agents and Gastric Properties
Research into imidazo[1,2-a]pyridines and analogues, which share structural similarities with 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide, has identified compounds with significant gastric antisecretory and cytoprotective properties. These compounds, designed as successors to Sch 28080, exhibit promising pharmacological profiles for anti-ulcer applications, highlighting the structural importance of the pyrazolo[1,5-a]pyridine moiety in influencing biological activity (Kaminski et al., 1987).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, which are related to the core structure of this compound, have been synthesized and demonstrated significant cytotoxic effects against cancer cell lines, including breast cancer and leukemia. These findings suggest the potential of pyrazolo[1,5-a]pyridin-5-yl derivatives as small molecule inhibitors for cancer treatment, with specific compounds inducing cell death through apoptosis (Ananda et al., 2017).
Antimicrobial and Anti-inflammatory Agents
A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising antimicrobial and anti-inflammatory activities. These compounds, synthesized via multi-component cyclo-condensation reactions, underline the diverse biological activities that can be elicited through modifications of the pyrazolopyridine core structure (Kendre et al., 2015).
OLED Materials
The electron-transporting unit 3-(1H-pyrazol-1-yl)pyridine, a close relative to the chemical structure , has been utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high efficiency and low-efficiency roll-off in blue, green, and white PhOLEDs, demonstrating the utility of pyrazolo[1,5-a]pyridine derivatives in materials science and electronics (Li et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with purine biochemical reactions.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar, act as antimetabolites in purine biochemical reactions . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Given that structurally similar compounds are known to act as antimetabolites in purine biochemical reactions , it is plausible that this compound may affect similar pathways. The downstream effects of this interaction could potentially include the inhibition of purine-dependent processes.
Result of Action
Compounds with similar structures are known to exhibit a range of biological activities, including antitrypanosomal activity , suggesting that this compound may have similar effects.
Direcciones Futuras
Given the broad and diverse biological activities of pyrazolo [1,5- a ]pyrimidines, synthetic chemists have devoted serious attention to their synthesis . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry, particularly as antimetabolites in purine biochemical reactions .
Propiedades
IUPAC Name |
3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSGGHPIMIJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)
![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2590013.png)

![[(4,5-Dimethyl-3-nitrophenyl)sulfonyl]-3-pyridylamine](/img/structure/B2590017.png)
![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2590023.png)


